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Compound of Interest

Compound Name: 5-Bromo-2,4-difluorobenzaldehyde

Cat. No.: B1291822

An In-depth Technical Guide to 5-Bromo-2,4-difluorobenzaldehyde: Properties, Synthesis,
and Applications in Drug Discovery

Abstract

5-Bromo-2,4-difluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a
critical building block in modern organic synthesis and medicinal chemistry. Its unique
substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive bromine
atom, imparts distinct chemical properties that are highly valuable for constructing complex
molecular architectures. This guide provides a comprehensive technical overview of 5-Bromo-
2,4-difluorobenzaldehyde, including its definitive molecular weight and physicochemical
properties. It further delves into its synthetic considerations, key applications as a versatile
intermediate in the development of novel therapeutics—patrticularly in the burgeoning field of
targeted protein degradation—and protocols for its safe handling and use in a research setting.
This document is intended for researchers, chemists, and drug development professionals who
utilize advanced chemical intermediates.

Core Molecular and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its
fundamental properties. The molecular weight, structure, and physical characteristics of 5-
Bromo-2,4-difluorobenzaldehyde dictate its reactivity, solubility, and handling requirements.

Definitive Molecular Weight
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While various commercial sources may list slightly different values, the precise molecular
weight of 5-Bromo-2,4-difluorobenzaldehyde, derived from its molecular formula C7HsBrF20,
is 221.00 g/mol . This is calculated using the isotopic masses of the most common isotopes of
its constituent elements: Carbon (C), Hydrogen (H), Bromine (Br), Fluorine (F), and Oxygen
(O).

e Molecular Formula: C7H3BrF20[1]

This precise molecular weight is critical for stoichiometric calculations in reaction planning and
for accurate mass spectrometry analysis of derivative compounds.

Physicochemical Data Summary

The key properties of 5-Bromo-2,4-difluorobenzaldehyde are summarized in the table below
for quick reference. These data are essential for designing experiments, choosing appropriate
solvent systems, and ensuring safe storage.
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Property Value Source(s)
CAS Number 473416-91-0 [1]
Molecular Weight 221.00 g/mol [1]
Appearance White crystalline powder [2]
Melting Point 80-85 °C [2]
Purity Typically =297% [1]

Soluble in non-polar and
Solubility slightly polar organic solvents [2]

(e.g., hexanes, ethyl acetate)

N 2-8°C, under an inert
Storage Conditions ) [11[3]
atmosphere (e.g., Nitrogen)

SMILES String 0O=CC1=CC(Br)=C(F)C=C1F [1]
MMFGGDVQLQQQRX-
UHFFFAOYSA-N (for related

InChl Key [4]
5-Bromo-2-
fluorobenzaldehyde)

Synthesis and Reaction Chemistry

The strategic placement of fluoro, bromo, and aldehyde functionalities makes 5-Bromo-2,4-
difluorobenzaldehyde a versatile synthetic intermediate. The aldehyde group serves as a
handle for forming C-N or C-C bonds, while the bromine atom is primed for cross-coupling
reactions.

Synthetic Considerations

The synthesis of halogenated benzaldehydes often involves electrophilic aromatic substitution
on a substituted benzene ring or ortho-lithiation followed by formylation. A plausible synthetic
route to 5-Bromo-2,4-difluorobenzaldehyde starts from 1-bromo-3,5-difluorobenzene. This
approach leverages the directing effects of the existing substituents to introduce the aldehyde
group. A general, analogous procedure involves the following key transformations:
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o Directed Ortho-Metalation: The starting material, a substituted halobenzene, is treated with a
strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) in an anhydrous
aprotic solvent like THF. This deprotonates the aromatic ring at the position ortho to one of
the fluorine atoms.

o Formylation: A formylating agent, such as N,N-dimethylformamide (DMF) or methyl formate,
is then added to the lithiated intermediate.[1]

o Aqueous Workup: The reaction is quenched with an aqueous solution to hydrolyze the
intermediate and yield the final aldehyde product.

 Purification: The crude product is then purified, typically by column chromatography or
recrystallization, to achieve the desired high purity (=97%).

This methodology provides a reliable pathway to such multi-substituted aromatic aldehydes, a
process crucial for ensuring a consistent supply of this key building block.[5]

Key Reactions and Mechanistic Insights

The utility of 5-Bromo-2,4-difluorobenzaldehyde stems from its ability to participate in a
variety of high-yield chemical transformations:

» Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly susceptible to reactions like
Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of
aryl, alkynyl, or amino groups at the 5-position, a cornerstone of modern pharmaceutical
synthesis.

o Reductive Amination: The aldehyde group is a classic electrophile for forming imines with
primary or secondary amines, which can then be reduced to form stable C-N bonds. This is
one of the most robust methods for introducing substituted amine moieties.

o Wittig and Related Reactions: The aldehyde can be converted into alkenes through reactions
with phosphorus ylides, providing a route to extend carbon chains.

The two fluorine atoms have a profound electronic effect on the molecule. They are strongly
electron-withdrawing, which increases the reactivity of the C-Br bond towards oxidative addition
in Pd(0) catalytic cycles and enhances the electrophilicity of the aldehyde carbon.
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Applications in Drug Discovery and Development

Halogenated organic compounds are ubiquitous in pharmaceuticals due to their ability to
modulate key drug properties like metabolic stability and binding affinity.[6] 5-Bromo-2,4-
difluorobenzaldehyde is a prime example of an intermediate used to construct novel
therapeutic agents.

Intermediate for Active Pharmaceutical Ingredients
(APIs)

This compound serves as a key starting material for multi-step syntheses of complex APIs. Its
pre-installed bromine and aldehyde handles allow for sequential, regioselective modifications,
building molecular complexity efficiently. It is particularly valuable in the synthesis of
compounds targeting cancer and inflammatory diseases.[2]

Building Block for Targeted Protein Degraders
(PROTACS)

A cutting-edge application for this molecule is in the synthesis of PROTACs (Proteolysis-
Targeting Chimeras). Targeted protein degradation is a revolutionary therapeutic strategy that
uses small molecules to eliminate disease-causing proteins from the cell.

PROTACS are bifunctional molecules composed of three parts:
e Aligand that binds to the target protein of interest (POI).

¢ Aligand that recruits an E3 ubiquitin ligase.

o Alinker connecting the two ligands.[7]

5-Bromo-2,4-difluorobenzaldehyde is classified as a "degrader building block". It can be
elaborated into either the target-binding ligand or a portion of the linker system. The C-Br bond
is an ideal attachment point for coupling to the rest of the PROTAC molecule, making it an
efficient component for building libraries of potential degrader candidates for screening.[8] This
approach has the potential to address protein targets previously considered "undruggable” by
traditional inhibitor-based drugs.
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Experimental Protocol: Suzuki Cross-Coupling

The following is a representative, self-validating protocol for a Suzuki cross-coupling reaction
using 5-Bromo-2,4-difluorobenzaldehyde. The causality for each step is explained to ensure
reproducibility and understanding.

Objective: To synthesize 5-aryl-2,4-difluorobenzaldehyde.

Materials:

5-Bromo-2,4-difluorobenzaldehyde (1.0 eq)
 Arylboronic acid (1.2 eq)

o Palladium catalyst (e.g., Pd(PPhs)s, 0.05 eq)
e Base (e.g., K2COs3, 2.0 eq)

e Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
» Nitrogen or Argon gas supply

o Standard laboratory glassware

Procedure:

 Inert Atmosphere Setup: Assemble a round-bottom flask with a condenser and ensure it is
oven-dried and cooled under a stream of inert gas (N2 or Ar).

o Causality: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to
oxygen. An inert atmosphere prevents catalyst oxidation and degradation, which would
otherwise halt the catalytic cycle and lead to reaction failure.

+ Reagent Addition: To the flask, add 5-Bromo-2,4-difluorobenzaldehyde, the arylboronic
acid, and the base.

o Causality: The base is crucial for the transmetalation step of the Suzuki cycle, where the
organic group is transferred from boron to the palladium center. Carbonate bases are
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effective and generally do not interfere with the aldehyde functionality.

o Solvent Degassing: Add the dioxane/water solvent mixture. Degas the solution thoroughly by
bubbling inert gas through it for 15-20 minutes or by using a freeze-pump-thaw technique.

o Causality: Solvents can dissolve significant amounts of oxygen. Degassing is a critical
step to remove dissolved Oz, further protecting the catalyst and ensuring a successful
reaction.

o Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive
pressure of inert gas.

o Causality: The catalyst is added last to the fully prepared, deoxygenated system to
maximize its active lifetime.

o Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin
Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

o Causality: The elevated temperature provides the necessary activation energy for the key
steps of the catalytic cycle, namely oxidative addition and reductive elimination.

o Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with
ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous NazSOa,
filter, and concentrate under reduced pressure. Purify the crude product by flash column
chromatography.

o Causality: The aqueous workup removes the inorganic base and boronic acid byproducts.
Column chromatography separates the desired product from unreacted starting materials
and catalyst residues.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the Suzuki coupling protocol described
above, a common workflow for utilizing 5-Bromo-2,4-difluorobenzaldehyde.
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Caption: Workflow for a Suzuki cross-coupling reaction.
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Safety and Handling

As with any halogenated organic compound, proper safety protocols must be observed when
handling 5-Bromo-2,4-difluorobenzaldehyde.

o Hazard Identification: This compound is classified as an irritant. It may cause skin irritation
(H315), serious eye irritation (H319), and respiratory irritation (H335).

o Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles
(eyeshields), chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood
to avoid inhalation of dust or vapors.

» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials. The recommended storage temperature is between 2-8°C under an inert
atmosphere to maintain its purity and stability.[1][3][4]

By adhering to these guidelines, researchers can safely and effectively utilize this valuable
reagent in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. Synthesis routes of 5-Bromo-2-fluorobenzaldehyde [benchchem.com]
e 2. nbinno.com [nbinno.com]

¢ 3. nbinno.com [nbinno.com]

o 4.5 )R-2-F R 97% | Sigma-Aldrich [sigmaaldrich.com]

o 5. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents
[patents.google.com]

6. nbinno.com [nbinno.com]

7. lifechemicals.com [lifechemicals.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1291822?utm_src=pdf-body
https://www.benchchem.com/synthesis/pse-f63d2ef607204c52916c9c755c669fgc
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-5-bromo-2-fluorobenzaldehyde-in-modern-pharmaceutical-synthesis-ud
https://www.sigmaaldrich.com/HK/zh/product/aldrich/528870
https://www.benchchem.com/product/b1291822?utm_src=pdf-custom-synthesis
https://www.benchchem.com/synthesis/pse-f63d2ef607204c52916c9c755c669fgc
https://www.nbinno.com/?news/gp-5-bromo-2-fluorobenzaldehyde-a-versatile-building-block-in-organic-synthesis
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-5-bromo-2-fluorobenzaldehyde-in-modern-pharmaceutical-synthesis-ud
https://www.sigmaaldrich.com/HK/zh/product/aldrich/528870
https://patents.google.com/patent/CN105884591A/en
https://patents.google.com/patent/CN105884591A/en
https://www.nbinno.com/article/other-organic-chemicals/the-role-of-5-bromo-2-fluoro-4-methylbenzaldehyde-in-modern-organic-synthesis-fr
https://lifechemicals.com/contract-research/custom-synthesis/degrader-building-blocks-for-targeted-protein-degradation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e 8. precisepeg.com [precisepeg.com]

 To cite this document: BenchChem. [5-Bromo-2,4-difluorobenzaldehyde molecular weight].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1291822#5-bromo-2-4-difluorobenzaldehyde-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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